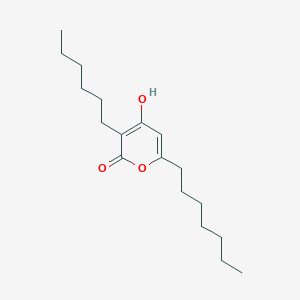
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is a chemical compound with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol . It is known for its unique structure, which includes a pyran-2-one ring substituted with heptyl and hexyl groups, as well as a hydroxyl group at the 4-position . This compound is also referred to as pseudopyronine B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization reactions . One common method involves the use of ethyl 2-hexyl-3-oxobutanoate as a starting material, which undergoes aldol condensation with heptanal to form the intermediate product. This intermediate then undergoes cyclization to form the desired pyran-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran-2-one derivatives.
Applications De Recherche Scientifique
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran-2-one ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Heptyl-4-hydroxypyran-2-one: Similar structure but lacks the hexyl group at the 3-position.
3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one: Similar structure but has an undecyl group instead of a heptyl group.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Similar pyran-2-one ring but with different alkyl substitutions.
Uniqueness
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
420782-01-0 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
6-heptyl-3-hexyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-3-5-7-9-10-12-15-14-17(19)16(18(20)21-15)13-11-8-6-4-2/h14,19H,3-13H2,1-2H3 |
Clé InChI |
SJGBVXPXTMNDDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C(C(=O)O1)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


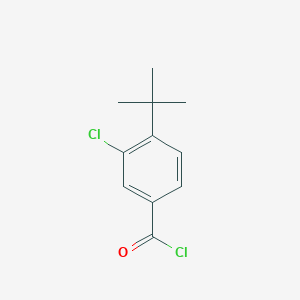
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
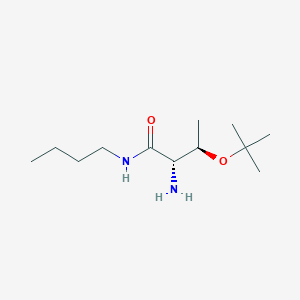
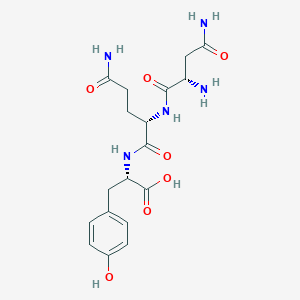
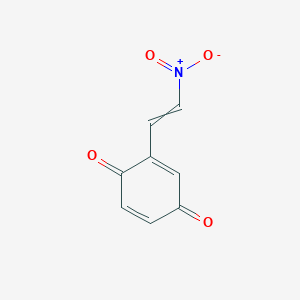

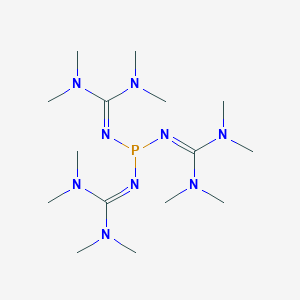

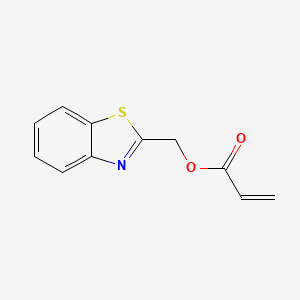
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
